Welcome to the BenchChem Online Store!
molecular formula C30H28O4 B8577199 1,1,4,4-Tetrakis(4-hydroxyphenyl)cyclohexane

1,1,4,4-Tetrakis(4-hydroxyphenyl)cyclohexane

Cat. No. B8577199
M. Wt: 452.5 g/mol
InChI Key: QDWPNFNKNZPTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05324618

Procedure details

Into a molten mixture of 300 g (3.2 mole) of phenol and 22.4 g (0.2 mole) of 1,4-cyclohexanedione (m.p. 78° C.) was introduced hydrochloric acid gas at a temperature of 50° C. to saturation.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]1(=[O:15])[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1.Cl>>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:1]2([C:11]3[CH:10]=[CH:9][C:8]([OH:15])=[CH:13][CH:12]=3)[CH2:6][CH2:5][C:4]([C:11]3[CH:12]=[CH:13][C:8]([OH:15])=[CH:9][CH:10]=3)([C:4]3[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=3)[CH2:3][CH2:2]2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
22.4 g
Type
reactant
Smiles
C1(CCC(CC1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C1(CCC(CC1)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.